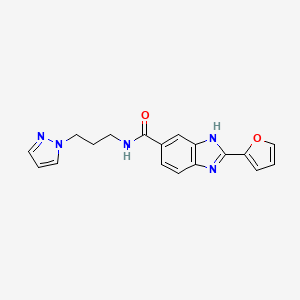
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide, also known as FPA-124, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzimidazole class of compounds and has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cell proliferation. 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, promote cell survival, and inhibit cell proliferation. 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide in lab experiments include its high purity, reproducibility, and scalability. 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise to carry out the synthesis and purification.
Future Directions
There are several future directions for the research and development of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide. One potential area of research is the use of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide in the treatment of cancer. 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapeutic. Another potential area of research is the use of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide in the treatment of neurodegenerative diseases. 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential as a neuroprotective agent.
Synthesis Methods
The synthesis of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide involves the reaction between furan-2-carboxylic acid, 3-aminopropylpyrazole, and o-phenylenediamine. The reaction is carried out under controlled conditions and yields a high purity product. The synthesis of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has been optimized to ensure reproducibility and scalability for large-scale production.
Scientific Research Applications
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(19-7-2-9-23-10-3-8-20-23)13-5-6-14-15(12-13)22-17(21-14)16-4-1-11-25-16/h1,3-6,8,10-12H,2,7,9H2,(H,19,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHBTOBBGGQRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)

![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)
![Ethyl 1'-(3-ethyltriazole-4-carbonyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B7434388.png)
![(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone](/img/structure/B7434390.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7434394.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)
![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)
![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]-2-(3-thia-9-azaspiro[5.5]undecan-9-yl)ethane-1,2-dione](/img/structure/B7434440.png)
![methyl 4-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434445.png)